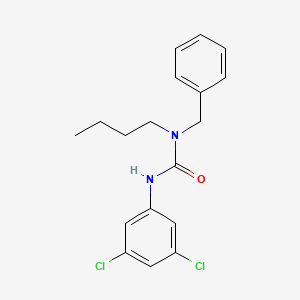
N-Benzyl-N-butyl-N'-(3,5-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a benzyl group, a butyl group, and a 3,5-dichlorophenyl group attached to a urea moiety. Urea derivatives are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea typically involves the reaction of N-butyl-N’-(3,5-dichlorophenyl)urea with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the urea derivative.
Industrial Production Methods
Industrial production of N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea N-oxide.
Reduction: N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)amine.
Substitution: Various substituted urea derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-N-(tert-butyl)-N’-(3-chlorophenyl)urea
- N-Benzyl-N-(tert-butyl)-N’-(3-chloro-4-methylphenyl)urea
- N-Benzyl-N-tert-butyl-3,5-dinitrobenzamide
Uniqueness
N-Benzyl-N-butyl-N’-(3,5-dichlorophenyl)urea is unique due to the presence of the 3,5-dichlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other urea derivatives and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
88452-26-0 |
|---|---|
Formule moléculaire |
C18H20Cl2N2O |
Poids moléculaire |
351.3 g/mol |
Nom IUPAC |
1-benzyl-1-butyl-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C18H20Cl2N2O/c1-2-3-9-22(13-14-7-5-4-6-8-14)18(23)21-17-11-15(19)10-16(20)12-17/h4-8,10-12H,2-3,9,13H2,1H3,(H,21,23) |
Clé InChI |
AGYWMLJGOQMPDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


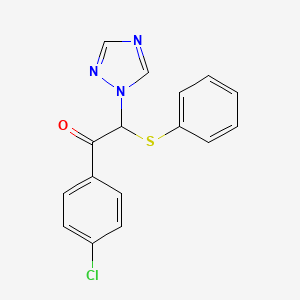


![Dimethyl {2-[(carbamoyloxy)imino]propyl}phosphonate](/img/structure/B14388584.png)
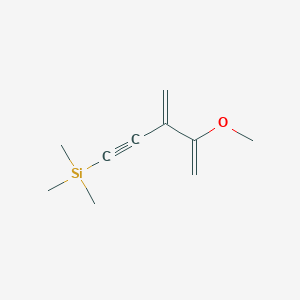
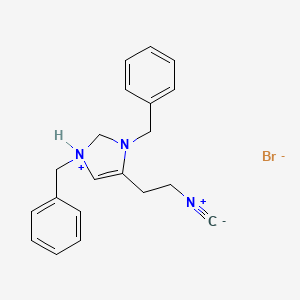



![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
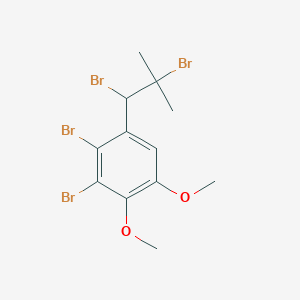
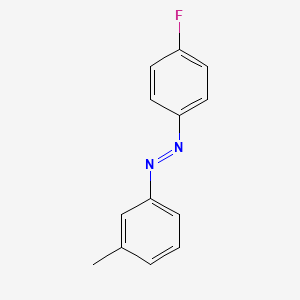

![4-[(Acetyloxy)methyl]-2-oxo-2H-1-benzopyran-5,7-diyl diacetate](/img/structure/B14388622.png)
